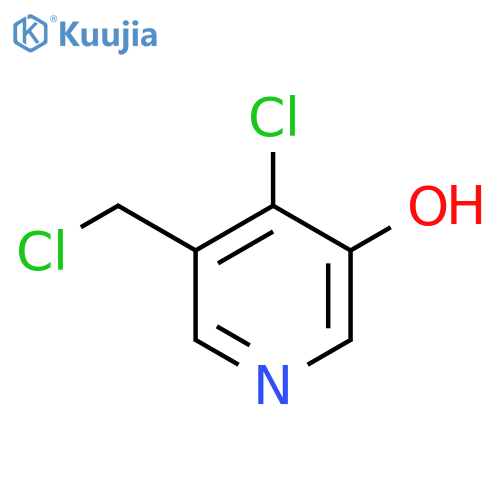Cas no 1393555-58-2 (4-Chloro-5-(chloromethyl)pyridin-3-OL)

1393555-58-2 structure
商品名:4-Chloro-5-(chloromethyl)pyridin-3-OL
CAS番号:1393555-58-2
MF:C6H5Cl2NO
メガワット:178.015999555588
CID:4914868
4-Chloro-5-(chloromethyl)pyridin-3-OL 化学的及び物理的性質
名前と識別子
-
- AB83999
- 4-Chloro-3-chloromethyl-5-hydroxypyridine
- 4-CHLORO-5-(CHLOROMETHYL)PYRIDIN-3-OL
- 4-Chloro-5-(chloromethyl)pyridin-3-OL
-
- インチ: 1S/C6H5Cl2NO/c7-1-4-2-9-3-5(10)6(4)8/h2-3,10H,1H2
- InChIKey: OTEGZOJSUFEISA-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=CC=1CCl)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 33.1
4-Chloro-5-(chloromethyl)pyridin-3-OL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024007421-500mg |
4-Chloro-3-chloromethyl-5-hydroxypyridine |
1393555-58-2 | 97% | 500mg |
$970.20 | 2022-04-02 | |
| Alichem | A024007421-1g |
4-Chloro-3-chloromethyl-5-hydroxypyridine |
1393555-58-2 | 97% | 1g |
$1,663.20 | 2022-04-02 | |
| Alichem | A024007421-250mg |
4-Chloro-3-chloromethyl-5-hydroxypyridine |
1393555-58-2 | 97% | 250mg |
$734.40 | 2022-04-02 |
4-Chloro-5-(chloromethyl)pyridin-3-OL 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
1393555-58-2 (4-Chloro-5-(chloromethyl)pyridin-3-OL) 関連製品
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
